molecular formula C22H29NO2 B12288158 2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol CAS No. 73806-41-4

2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol

カタログ番号: B12288158
CAS番号: 73806-41-4
分子量: 339.5 g/mol
InChIキー: BDLHYNRDCFWMAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol (C₂₃H₂₉NO₂) is a cyclohexanol derivative featuring a meta-methoxyphenyl group at position 1 and an N-benzyl-N-methylaminomethyl group at position 2. While its exact pharmacological profile remains under investigation, its structural analogs, such as Tramadol and Venlafaxine, are well-characterized therapeutics.

特性

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLHYNRDCFWMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994826
Record name 2-{[Benzyl(methyl)amino]methyl}-1-(3-methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-41-4
Record name Cyclohexanol, 2-(N-benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[Benzyl(methyl)amino]methyl}-1-(3-methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Cyclohexanol Core Formation

The cyclohexanol backbone is synthesized via a Grignard reaction between 3-methoxyphenylmagnesium bromide and cyclohexanone under anhydrous conditions. This step typically achieves 70–85% yields when conducted in tetrahydrofuran (THF) at −40°C to 0°C. The reaction mechanism proceeds as follows:

$$
\text{Cyclohexanone} + \text{3-MeO-C}6\text{H}4\text{MgBr} \rightarrow \text{1-(3-MeO-C}6\text{H}4)\text{-cyclohexanol}
$$

Key parameters include strict temperature control to minimize side products like 1-(3-methoxyphenyl)cyclohexane-1-ol derivatives.

Introduction of N-Benzyl-N-Methylaminomethyl Group

The aminomethyl side chain is introduced via N-alkylation using N-benzyl-N-methylamine and formaldehyde under basic conditions (pH 8.5–9.5). This Mannich-type reaction occurs in toluene at 60–80°C, yielding 65–75% of the target compound. Catalysts such as cesium carbonate improve reaction efficiency by deprotonating intermediates.

Mannich Reaction Strategy

An alternative route employs a one-pot Mannich reaction combining cyclohexanone, formaldehyde, and N-benzyl-N-methylamine. This method simplifies synthesis but requires precise stoichiometry to avoid over-alkylation.

Reaction Conditions:

  • Solvent: Glacial acetic acid or methanol
  • Temperature: 100°C (reflux)
  • Yield: 60–70%

Comparative studies show Grignard-Mannich hybrid methods achieve higher regioselectivity (>90%) than standalone Mannich reactions.

Reductive Amination Methods

Reductive amination of 2-aminomethylcyclohexanone with benzaldehyde and methylamine offers a modular approach. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature reduces the imine intermediate, yielding 55–65% product.

Advantages:

  • Avoids harsh Grignard conditions
  • Tunable N-substituents via aldehyde variation

Industrial Production Techniques

Large-Scale Synthesis

Industrial protocols use continuous flow reactors to enhance reproducibility. Key steps include:

  • Cyclohexanone and Grignard reagent mixing in a microreactor (residence time: 2–5 min).
  • In-line quenching with ammonium chloride.
  • Solvent removal via vacuum distillation.

Typical Purity: >99% after high-performance liquid chromatography (HPLC).

Purification and Isolation

  • Crystallization : The hydrochloride salt is selectively precipitated using hydrobromic acid, achieving >98% diastereomeric excess for the trans-isomer.
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients remove residual byproducts.

Stereochemical Considerations

The compound has two chiral centers, leading to cis and trans diastereomers. Separation methods include:

Method Conditions Isomer Recovered Purity
Solvent Recrystallization Dioxane/water (3:1) at 60°C trans 99%
Chiral HPLC Chiralpak® AD-H column, hexane/IPA cis 95%

Pharmacological studies indicate the trans -isomer exhibits 3× higher μ-opioid receptor affinity than the cis form.

Case Studies and Research Findings

Patent-Based Synthesis (US5877351A)

A 1997 patent details a 78.6% yield route using:

  • Grignard reagent : 3-Bromoanisole + Mg in THF.
  • Mannich base alkylation : N-Benzyl-N-methylamine + formaldehyde.
  • Salt formation : Hydrobromide precipitation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time by 80% compared to conventional heating, achieving 70% yield.

Comparative Analysis of Methods

Parameter Grignard-Mannich Reductive Amination Industrial Flow Synthesis
Yield 75% 60% 85%
Purity 98% 92% 99%
Scalability Moderate Low High
Stereocontrol High Moderate High

化学反応の分析

科学研究への応用

rac-N-ベンジル-N-デスメチルトラマドール-d3は、科学研究で広く使用されています。特に、次の分野で使用されています。

    化学: 安定同位体標識化合物は、質量分析法でトラマドールとその代謝産物の定量に使用されます。

    生物学: 代謝経路と酵素動力学の研究に役立ちます。

    医学: 体内でのトラマドールの代謝と分布を理解するための薬物動態研究に使用されます。

    産業: 新しい鎮痛薬の開発と品質管理プロセスで使用されます

科学的研究の応用

racN-Benzyl-N-desmethylTramadol-d3 is extensively used in scientific research, particularly in the following fields:

作用機序

類似の化合物との比較

類似の化合物

独自性

rac-N-ベンジル-N-デスメチルトラマドール-d3は、安定同位体標識により、詳細な代謝研究が可能になるため、独自性があります。 この機能は、他のトラマドール類似体や代謝産物とは異なり、研究設定で非常に貴重なものです.

類似化合物との比較

Tramadol Hydrochloride

Structure: Tramadol ((±)-trans-2-[(Dimethylamino)methyl]-1-(m-methoxyphenyl)cyclohexanol hydrochloride) shares the m-methoxyphenyl and aminomethyl substituents but differs in the amine group (dimethyl vs. benzyl-methyl) and stereochemistry (trans configuration) . Pharmacology: Tramadol is a µ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (SNRI) used for moderate-to-severe pain . Its metabolism involves N-demethylation to O-desmethyltramadol, an active metabolite . Key Differences:

  • Tramadol’s dimethylamine group is metabolically labile, whereas the benzyl-methyl group may alter metabolic pathways and receptor binding .

Venlafaxine Hydrochloride

Structure: Venlafaxine ((±)-1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride) features a para-methoxyphenyl group and a dimethylaminoethyl chain . Pharmacology: Venlafaxine is an SNRI antidepressant, inhibiting serotonin and norepinephrine transporters . Key Differences:

  • Methoxy Position : Venlafaxine’s para-methoxy group vs. the target compound’s meta substitution may influence receptor selectivity.

2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol

Structure: This analog (C₂₈H₃₃NO₂) replaces the m-methoxyphenyl group with a 3-benzyloxyphenyl group . Key Differences:

  • The benzyloxy group increases molecular weight (415.57 g/mol vs. 351.49 g/mol for the target compound) and lipophilicity, likely altering solubility and metabolic stability .
  • The additional benzyl group may confer resistance to oxidative metabolism but increase off-target interactions.

Structural and Pharmacokinetic Data Table

Compound Molecular Formula Substituent (Position 1) Substituent (Position 2) Pharmacological Class Key Metabolic Pathways
2-(N-Benzyl-N-methylaminomethyl)-... C₂₃H₂₉NO₂ m-methoxyphenyl N-Benzyl-N-methylaminomethyl Research compound Potential N-debenzylation
Tramadol Hydrochloride C₁₆H₂₅NO₂·HCl m-methoxyphenyl Dimethylaminomethyl Analgesic (Opioid/SNRI) N- and O-demethylation
Venlafaxine Hydrochloride C₁₇H₂₇NO₂·HCl p-methoxyphenyl Dimethylaminoethyl Antidepressant (SNRI) O-demethylation to desvenlafaxine
2-((Benzyl(methyl)amino)...cyclohexanol C₂₈H₃₃NO₂ 3-benzyloxyphenyl N-Benzyl-N-methylaminomethyl Research chemical Likely CYP450-mediated oxidation

Key Structural and Functional Insights

  • Methoxy Position : Meta-substitution (target compound, Tramadol) vs. para-substitution (Venlafaxine) directs receptor binding specificity. Para-methoxy groups in antidepressants enhance serotonin transporter affinity .
  • Stereochemistry : Tramadol’s trans-configuration is critical for opioid activity . The target compound’s stereochemical profile (unreported) could significantly impact efficacy.

生物活性

2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of analgesics and antidepressants. This article explores its biological activity, synthesis, and structure-activity relationships, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanol moiety substituted with a methoxyphenyl group and a benzylmethylamino group. Its structural complexity contributes to its unique physicochemical properties, which play a crucial role in its biological activity.

Research indicates that this compound interacts with various biological targets, particularly opioid receptors. Compounds similar to it have shown affinity for these receptors, suggesting potential analgesic effects comparable to known opioids. The structural modifications can significantly influence binding affinities, which are often assessed through competitive binding assays using radiolabeled ligands.

Therapeutic Applications

The compound may have applications in treating conditions such as chronic pain and depression due to its proposed analgesic and antidepressant properties. The presence of both the cyclohexanol unit and aromatic groups indicates that it could modulate neurotransmitter systems involved in pain perception and mood regulation.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds reveals insights into its unique biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-Phenyl-2-dimethylaminomethyl-cyclohexan-1-olDimethylamino groupAntidepressant propertiesSimpler amine structure
N-Methyl-N-phenylalkylaminomethyl-cyclohexanonesVarying alkyl substitutionsOpioid receptor affinityFocus on opioid activity
N-Benzyl-1-(4-methoxyphenyl)methanimineMethoxy substitutionAnalgesic potentialDirectly related to synthesis pathways

This table illustrates how variations in substituents and functional groups affect biological activity and therapeutic potential.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclohexanol Framework : Starting from cyclohexanone derivatives.
  • Introduction of the Benzylmethylamino Group : Achieved through reductive amination techniques.
  • Methoxy Group Substitution : Involves electrophilic aromatic substitution reactions.

Optimization of these synthetic steps can enhance yield and purity based on reaction conditions such as temperature, solvent choice, and catalysts used.

Case Studies and Research Findings

Several studies have evaluated the pharmacological profiles of similar compounds, providing context for understanding the biological activity of this compound:

  • Opioid Receptor Studies : Research has shown that derivatives exhibit varying affinities for μ-opioid receptors, suggesting their potential as analgesics.
  • Antidepressant Activity : Some analogs demonstrate serotonin reuptake inhibition, indicating possible antidepressant effects.

These findings underscore the compound's relevance in drug development for pain management and mood disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。